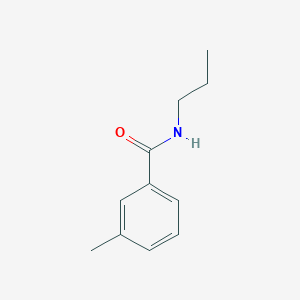

3-methyl-N-propylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

330466-42-7 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-methyl-N-propylbenzamide |

InChI |

InChI=1S/C11H15NO/c1-3-7-12-11(13)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,12,13) |

InChI Key |

YRZQOYDLUVZCMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Mechanistic Investigations of 3 Methyl N Propylbenzamide Chemical Reactions

Fundamental Amide Reactivity and Cleavage

The amide bond is known for its stability, a consequence of resonance delocalization of the nitrogen lone pair into the carbonyl group. However, under specific conditions, this bond can be cleaved or further functionalized.

Hydrolytic Pathways (Acid- and Base-Catalyzed)

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is a slow process at neutral pH but can be significantly accelerated by acid or base catalysis. viu.ca

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. khanacademy.org This forms a tetrahedral intermediate. The departure of the N-propylamide anion, which is a poor leaving group, is typically the rate-determining step. researchgate.net This step is often facilitated by heating. researchgate.net The reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the basic conditions to form a carboxylate salt, and the released amine is unprotonated. ucoz.com Theoretical and experimental studies on similar secondary amides, such as N-methylbenzamide, have shown that the process involves two main energy barriers: the formation of the tetrahedral intermediate and its subsequent breakdown to products, with the latter often being the rate-limiting stage. researchgate.netdntb.gov.ua

| Catalyst | Initial Step | Key Intermediate | Products |

|---|---|---|---|

| Acid (e.g., H₃O⁺) | Protonation of carbonyl oxygen | Tetrahedral intermediate | 3-methylbenzoic acid and Propylammonium ion |

| Base (e.g., OH⁻) | Nucleophilic attack by hydroxide on carbonyl carbon | Tetrahedral intermediate | 3-methylbenzoate and Propylamine (B44156) |

Aromatic Substitution Chemistry

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The position of substitution is directed by the existing substituents.

Electrophilic Aromatic Substitution Patterns

In this compound, two substituents influence the regioselectivity of electrophilic attack: the methyl group (-CH₃) at position 3 and the N-propylamido group (-C(O)NHCH₂CH₂CH₃) at position 1.

Methyl Group (-CH₃): This is a weakly activating group that directs incoming electrophiles to the ortho and para positions relative to itself (i.e., positions 2, 4, and 6). libretexts.orgchemguide.co.uk

The final substitution pattern is a result of the combined directing effects of these two groups. msu.edu The methyl group at position 3 activates positions 2, 4, and 6. The amide group at position 1 activates positions 2 and 4. Therefore, positions 2 and 4 are strongly activated due to the synergistic effects of both groups. Position 6 is activated by the methyl group but not significantly by the amide group. Consequently, electrophilic substitution is most likely to occur at positions 2 and 4. Steric hindrance from the N-propyl group may slightly disfavor substitution at the ortho position (position 2) compared to the para position (position 4).

| Position | Influence of -CH₃ (at C3) | Influence of -C(O)NH-propyl (at C1) | Overall Predicted Reactivity |

|---|---|---|---|

| 2 | Ortho (Activating) | Ortho (Activating) | Highly Favored |

| 4 | Para (Activating) | Para (Activating) | Highly Favored |

| 5 | Meta (Deactivating) | Meta (Deactivating) | Disfavored |

| 6 | Ortho (Activating) | Meta (Deactivating) | Moderately Favored |

N-Substituent Reactivity and Derivatization

The N-H bond of the secondary amide in this compound allows for derivatization at the nitrogen atom.

N-Chlorination and Subsequent Reactivity of N-Chloramides

Secondary amides can be converted to N-chloramides through reaction with various chlorinating agents. cdnsciencepub.comcdnsciencepub.com The kinetics and mechanism of N-chlorination are dependent on the pH and the specific chlorinating species present. cdnsciencepub.com In acidic to neutral solutions, molecular chlorine (Cl₂) or hypochlorous acid (HOCl) are often the active chlorinating agents. cdnsciencepub.com In alkaline solutions, the hypochlorite (B82951) ion (OCl⁻) becomes the dominant reactant. nih.gov Studies on various secondary amides have shown that the rate of chlorination is influenced by the electronic and steric nature of the substituents on the amide. cdnsciencepub.comresearchgate.net

The resulting N-chloro-3-methyl-N-propylbenzamide is a reactive species. N-chloramides can act as sources of electrophilic chlorine and can participate in various reactions, including the chlorination of other aromatic compounds. rsc.org They are also known to undergo photodecomposition and can react with nucleophiles. nih.gov The chemistry of organic N-chloramines is of interest due to their potential formation during water chlorination processes and their subsequent reactions. odu.eduodu.edu

N-Alkylation and Methylation Transformations

The nitrogen atom of a secondary amide like this compound can undergo further substitution to yield a tertiary amide. This transformation, known as N-alkylation or N-methylation, fundamentally involves the deprotonation of the amide nitrogen followed by a nucleophilic attack on an alkylating agent.

The mechanism proceeds in two primary steps:

Deprotonation: The reaction is initiated by treating the N-propyl-3-methylbenzamide with a strong base. Common bases for this purpose include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The base abstracts the acidic proton from the nitrogen atom, generating a highly nucleophilic amide anion, known as an amidate.

Nucleophilic Substitution: The resulting amidate anion then acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide for methylation). The reaction typically follows an SN2 pathway, where the nitrogen anion displaces the halide leaving group, forming a new nitrogen-carbon bond and yielding the tertiary N-alkyl-N-propyl-3-methylbenzamide.

Reactants: this compound, Strong Base (e.g., NaH), Alkyl Halide (e.g., CH₃I)

Intermediate: Sodium salt of this compound (amidate)

Product: N-methyl-N-propyl-3-methylbenzamide

This process is a standard method for the synthesis of tertiary amides. ncert.nic.in

Intramolecular Cyclization and Ring-Forming Reactions

The structure of this compound allows for intramolecular reactions, particularly after functionalization of the aromatic ring. The amide group can act as a powerful directing group to facilitate the introduction of other substituents, which can then participate in ring-forming reactions.

The direct intramolecular cyclization of this compound to form a fluorenone derivative is not a mechanistically feasible pathway. Fluorenone synthesis requires the cyclization of a biphenyl (B1667301) precursor, typically through reactions like the intramolecular Friedel-Crafts acylation of 2-phenylbenzoyl chloride or oxidative cyclization of 2-methylbiphenyls. Since this compound does not possess the requisite biphenyl backbone, it cannot directly undergo cyclization to form the tricyclic fluorenone system.

The conversion of a secondary amide like this compound to its corresponding nitrile (3-methylbenzonitrile) is a challenging transformation that is not commonly performed directly. Standard laboratory methods for nitrile synthesis involve the dehydration of primary amides or processes starting from aryl halides or diazonium salts (Sandmeyer reaction). The conversion from a secondary amide would necessitate the cleavage of both the N-H and N-propyl bonds, a process for which no standard, high-yielding protocol exists. Alternative synthetic routes, such as the reaction of a rhenium nitrido complex with benzoyl chloride, have been explored for converting dinitrogen to benzonitrile (B105546), but these are not applicable to amide substrates. researchgate.net

The synthesis of fused heterocyclic systems from this compound is mechanistically plausible through a strategy involving Directed ortho-Metalation (DoM) . wikipedia.orgbaranlab.org The N-alkylamide group is a potent Directed Metalation Group (DMG) that can direct deprotonation to the ortho-position of the benzene ring. organic-chemistry.org

The proposed mechanistic sequence is as follows:

Ortho-Litiation: this compound is treated with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The amide's carbonyl oxygen coordinates to the lithium ion, positioning the base to selectively abstract a proton from the sterically accessible C2 position on the aromatic ring. wikipedia.orguwindsor.ca This generates a transient aryllithium intermediate.

Electrophilic Quench: The highly reactive aryllithium species is then quenched with a suitable electrophile. For the synthesis of a benzoxazinone (B8607429) precursor, this could be an aldehyde or ketone. For example, reaction with formaldehyde (B43269) (or a synthetic equivalent) would introduce a hydroxymethyl group (-CH₂OH) at the C2 position, yielding N-propyl-2-(hydroxymethyl)-3-methylbenzamide.

Intramolecular Cyclization: The resulting ortho-functionalized amide can then undergo acid- or base-catalyzed intramolecular cyclization. Protonation of the hydroxyl group followed by loss of water would generate a benzylic carbocation, which is then trapped by the amide oxygen to form the heterocyclic ring of a benzoxazinone. nih.gov Similarly, precursors for benzoxazepinones can be constructed by using appropriate electrophiles in the quenching step.

This DoM strategy provides a powerful tool for leveraging the inherent structure of N-alkylbenzamides to construct complex, fused heterocyclic systems.

Kinetic and Mechanistic Studies of Reaction Rates and Solvent Effects

The rate of chemical reactions involving this compound is influenced by factors such as the nature of the reactants, temperature, and the solvent environment. The solvent plays a critical role by stabilizing or destabilizing reactants, transition states, and products. libretexts.org

Solvent Effects:

Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds and can solvate both cations and anions effectively. For reactions involving charged intermediates, such as the SN1-type formation of a carbocation during some cyclization reactions, polar protic solvents can significantly increase the reaction rate by stabilizing the charged transition state. libretexts.org However, they can also solvate nucleophiles (like the amidate anion in N-alkylation), potentially reducing their reactivity and slowing down SN2 reactions.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions. This property makes them ideal for SN2 reactions, such as the N-alkylation of the amidate anion, as the "naked" unsolvated anion is more nucleophilic, leading to a faster reaction rate. Studies on benzamides have shown strong intermolecular hydrogen bonds with proton-accepting solvents like DMSO. mdpi.com

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally used for reactions involving nonpolar reactants and intermediates. In the context of Directed ortho-Metalation, ethereal solvents like THF or diethyl ether are crucial for solvating the organolithium reagents. baranlab.org

Kinetic studies on the proton-transfer reactions of N,N-dialkylbenzimidamides (structurally related to the amidate intermediate of this compound) in various aprotic solvents have demonstrated the development of a polar activated complex, consistent with the formation of an ion-pair product. rsc.org The rate constants in these systems are influenced by the solvent's polarity. The table below, adapted from data on related compounds, illustrates how solvent choice can impact reaction kinetics.

| Reaction Type (Example) | Solvent Class | Typical Solvents | Effect on Rate | Mechanistic Rationale |

| N-Alkylation (SN2) | Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | Increases Rate | Solvates the counter-ion (e.g., Na⁺) but leaves the amidate nucleophile "naked" and highly reactive. |

| N-Alkylation (SN2) | Polar Protic | Ethanol, Methanol | Decreases Rate | Solvates the amidate nucleophile via hydrogen bonding, reducing its energy and nucleophilicity. |

| Cyclization via Cation (SN1-like) | Polar Protic | Water, Formic Acid | Increases Rate | Stabilizes the polar or charged transition state leading to the carbocation intermediate. |

| Directed ortho-Metalation | Aprotic Ethers | THF, Diethyl Ether | Enables Reaction | Solvates the organolithium aggregates, increasing the basicity and reactivity of the reagent. |

Advanced Spectroscopic and Structural Elucidation of 3 Methyl N Propylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural map can be assembled.

The ¹H NMR spectrum of 3-methyl-N-propylbenzamide provides distinct signals for each unique proton environment. The spectrum is characterized by signals from the propyl group, the aromatic ring protons, the methyl group on the ring, and the amide N-H proton.

Based on the analysis of related structures such as N-propylbenzamide and 3-methylbenzamide, the expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows: rsc.orgrsc.org

Propyl Group: The terminal methyl (CH₃) protons appear as a triplet around 0.9-1.0 ppm. The middle methylene (B1212753) (CH₂) protons are observed as a multiplet (sextet) in the range of 1.6-1.7 ppm. The methylene group attached to the amide nitrogen (N-CH₂) is deshielded and appears as a multiplet around 3.3-3.4 ppm. rsc.org

Aromatic Protons: The four protons on the meta-substituted benzene (B151609) ring are expected to resonate in the region of 7.2-7.6 ppm, showing complex splitting patterns due to their coupling with each other. rsc.org

Aromatic Methyl Group: The methyl group attached to the benzene ring gives rise to a singlet at approximately 2.4 ppm. rsc.org

Amide Proton: A broad singlet corresponding to the N-H proton is typically observed, often around 6.1-6.4 ppm. Its chemical shift can be variable and is dependent on concentration and temperature. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Propyl CH₃ | 0.9 - 1.0 | Triplet (t) | 3H |

| Propyl CH₂ | 1.6 - 1.7 | Multiplet (m) | 2H |

| Aromatic CH₃ | ~2.4 | Singlet (s) | 3H |

| N-CH₂ | 3.3 - 3.4 | Multiplet (m) | 2H |

| Amide N-H | 6.1 - 6.4 | Broad Singlet (br s) | 1H |

| Aromatic H | 7.2 - 7.6 | Multiplet (m) | 4H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. For this compound, eleven distinct signals are expected.

Drawing from spectral data of N-propylbenzamide and 3-methylbenzamide, the anticipated chemical shifts are: rsc.org

Propyl Carbons: The terminal methyl carbon is the most shielded, appearing around 11.4 ppm. The adjacent methylene carbon resonates near 22.9 ppm, while the methylene carbon bonded to the nitrogen is found at approximately 41.8 ppm.

Aromatic Methyl Carbon: The carbon of the methyl substituent on the ring is expected at about 21.3 ppm. rsc.org

Aromatic Carbons: The six carbons of the benzene ring produce signals in the 124-139 ppm range. The carbon bearing the methyl group (C3) and the carbon attached to the amide group (C1) are quaternary and typically have different intensities. The expected shifts are for C1 (~134 ppm), C2 (~128 ppm), C3 (~138 ppm), C4 (~129 ppm), C5 (~124 ppm), and C6 (~133 ppm).

Amide Carbonyl Carbon: The carbonyl (C=O) carbon is the most deshielded, appearing significantly downfield at approximately 168-170 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Propyl CH₃ | ~11.4 |

| Aromatic CH₃ | ~21.3 |

| Propyl CH₂ | ~22.9 |

| N-CH₂ | ~41.8 |

| Aromatic CH | 124 - 134 |

| Aromatic C (quaternary) | ~134 and ~138 |

| Amide C=O | 168 - 170 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

In GC-MS analysis, this compound is separated from other components before being ionized and fragmented. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 1664 on a semi-standard non-polar column. nih.gov

The electron ionization (EI) mass spectrum shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 177, which corresponds to the molecular weight of the compound. nih.gov The fragmentation pattern is key to structural confirmation. The most prominent peaks observed are: nih.gov

m/z 119 (Base Peak): This peak is the most intense and corresponds to the formation of the m-tolylcarbonyl cation, [CH₃C₆H₄CO]⁺, resulting from the cleavage of the amide C-N bond.

m/z 91: This fragment likely represents the tolyl cation, [CH₃C₆H₄]⁺, formed by the loss of a carbonyl group (CO) from the m/z 119 fragment.

Table 3: Key GC-MS Fragmentation Data for this compound nih.gov

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 177 | Third Highest | [C₁₁H₁₅NO]⁺ (Molecular Ion) |

| 119 | 100% (Base Peak) | [CH₃C₆H₄CO]⁺ |

| 91 | Second Highest | [CH₃C₆H₄]⁺ |

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₅NO), the calculated exact mass is 177.11536 Da. nih.gov An HRMS experiment using electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺. The calculated m/z for this ion, [C₁₁H₁₆NO]⁺, is 178.12264. This precise measurement helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3350 - 3300 | N-H Stretch | Secondary Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (Propyl & Methyl) |

| 1680 - 1640 | C=O Stretch (Amide I band) | Secondary Amide |

| ~1550 | N-H Bend (Amide II band) | Secondary Amide |

| ~1465 and ~1375 | C-H Bend | Aliphatic |

| 900 - 675 | C-H Bend (out-of-plane) | Meta-substituted Aromatic Ring |

The presence of a strong absorption band for the C=O stretch (Amide I) and another for the N-H bend (Amide II) are definitive indicators of the secondary amide functionality. libretexts.org The N-H stretching frequency further confirms this. The combination of aromatic and aliphatic C-H stretching and bending vibrations completes the spectral signature of the molecule. libretexts.org

X-ray Crystallography for Solid-State Molecular Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction. While this compound has been described as a crystalline material, a specific crystal structure determination for this compound has not been deposited in the Cambridge Structural Database (CSD) as of the latest searches. kaust.edu.sacam.ac.uk

However, the crystallographic analysis of closely related benzamide (B126) derivatives provides valuable insights into the likely structural features of this compound. For instance, studies on substituted N-propylbenzamides reveal that the crystal packing is often governed by hydrogen bonding interactions involving the amide group, which can act as both a hydrogen bond donor and acceptor. researchgate.netmdpi.com The N-H group can form hydrogen bonds with the carbonyl oxygen of an adjacent molecule, leading to the formation of chains or more complex networks in the crystal lattice.

A search of the Protein Data Bank (PDB) reveals crystal structures of more complex molecules containing the N-propyl-benzamide moiety, where it is part of a larger ligand bound to a protein. ebi.ac.uk These structures, however, are determined in the context of a protein-ligand complex and may not represent the crystal structure of the isolated small molecule.

| Related Compound | CSD/PDB ID | Key Structural Features |

| N-Isopropylbenzamide | 690912 | Provides reference for N-alkylbenzamide conformation. nih.gov |

| 2-(N-allylsulfamoyl)-N-propylbenzamide | - | Structure confirmed by single-crystal X-ray diffraction. mdpi.com |

| Axially chiral N,N-diethyl 2,6-disubstituted benzamides | CCDC 182/1037 | Shows a perpendicular dihedral angle between the amide and aryl ring. electronicsandbooks.com |

| 4-[(3-chlorophenyl)sulfamoyl]-N-(phenylmethyl)-N-propyl-benzamide | PDB ID: 9D8 | Example of an N-propyl-benzamide derivative in a protein complex. ebi.ac.uk |

Chromatographic Methodologies for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable tools for monitoring the progress of chemical reactions and for the assessment of the purity of the resulting products, including this compound. The choice of method depends on the volatility and polarity of the compound and potential impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reactions. For instance, in the synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide, TLC was used to confirm the formation of the intermediate and the final product. mdpi.com A mobile phase of cyclohexane/ethyl acetate (B1210297) (6/4, v/v) was employed, with the product having a retention factor (Rf) of 0.70. mdpi.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In synthetic procedures, GC is often used to monitor the conversion of reactants to products. beilstein-journals.org GC-MS, which combines the separation power of GC with the identification capabilities of mass spectrometry, is a powerful tool for confirming the identity of a compound and assessing its purity. The NIST Mass Spectrometry Data Center lists a Kovats retention index of 1664 for this compound on a semi-standard non-polar column. nih.gov In one study, a series of N-alkylbenzamides, including N-propylbenzamide, were synthesized and their purity was confirmed to be >99% by GC-MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of organic compounds. For N-alkylbenzamides, reversed-phase HPLC is commonly employed. A study developing a test mixture for HPLC gradient measurement included N-propylbenzamide and other N-alkylbenzamides. researchgate.netnih.gov The analysis was performed using a C18 column with a gradient of acetonitrile (B52724) and water as the mobile phase. nih.gov In another study, N-propylbenzamide was used to create a phenyl-type stationary phase for supercritical fluid chromatography (SFC), demonstrating its utility in the development of new chromatographic materials. researchgate.net

| Technique | Stationary Phase | Mobile Phase/Conditions | Application | Reference |

| TLC | Silica Gel | Cyclohexane/Ethyl Acetate (6/4, v/v) | Reaction Monitoring | mdpi.com |

| GC-MS | Semi-standard non-polar | - | Purity Assessment & Identification | nih.govnih.gov |

| HPLC | C18 | Acetonitrile/Water Gradient | Purity Assessment & Analytical Method Development | researchgate.netnih.gov |

| SFC | N-propylbenzamide functionalized | Supercritical CO₂ with co-solvent | Stationary Phase Development | researchgate.net |

Computational Chemistry and Theoretical Modeling of 3 Methyl N Propylbenzamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure of molecules, from which numerous properties can be derived. For 3-methyl-N-propylbenzamide, DFT would be the primary method for understanding its fundamental chemical characteristics. rjptonline.orgmdpi.com

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. youtube.comarxiv.orgyoutube.com For this purpose, DFT functionals such as B3LYP, combined with a basis set like 6-311++G(d,p), are commonly employed to provide reliable structural parameters. mdpi.com

A key aspect of this compound's structure is its conformational flexibility. This arises from the rotation around several single bonds, primarily:

The C(O)-N amide bond.

The bond connecting the phenyl ring to the carbonyl group.

The single bonds within the N-propyl chain.

Conformational analysis would involve systematically rotating these bonds to map the potential energy surface and identify all stable conformers (local minima) and the transition states connecting them. researchgate.nettandfonline.comscispace.com The analysis would focus on key dihedral angles to describe the molecule's shape, such as the twist between the plane of the phenyl ring and the amide group. This analysis is crucial as the conformation of the molecule can significantly influence its physical properties and biological activity.

Table 1: Predicted Key Structural Parameters for the Most Stable Conformer of this compound (Note: This table is illustrative and contains placeholder values based on typical DFT calculations for similar benzamide (B126) derivatives. Specific experimental or calculated data for this compound is not available in the cited literature.)

| Parameter | Predicted Value | Description |

|---|---|---|

| C=O Bond Length | ~1.24 Å | Typical double bond length for a carbonyl group in an amide. |

| C-N Amide Bond Length | ~1.35 Å | Shorter than a typical C-N single bond due to resonance. |

| Phenyl-C(O) Bond Length | ~1.50 Å | Single bond connecting the aromatic ring to the carbonyl carbon. |

| Dihedral Angle (Ring-Amide) | 20-40° | The twist between the phenyl ring and the amide plane. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.govresearchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For this compound, DFT calculations would predict the energies of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich tolyl group and the amide nitrogen, while the LUMO would be distributed over the carbonyl group and the aromatic ring. rjptonline.orgresearchgate.net This analysis helps predict how the molecule would interact with other chemical species. rsc.org

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: This table is illustrative. Specific calculated values for this compound require a dedicated computational study.)

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy | ~ -0.5 eV | Related to the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | Correlates with chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. rsc.orgnih.gov It is calculated from the DFT results and mapped onto the molecule's electron density surface. The MEP is invaluable for identifying the sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Different colors on the MEP surface represent different electrostatic potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.govresearchgate.net Conversely, the area around the amide hydrogen (N-H) would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. This information is crucial for predicting non-covalent interactions, such as how the molecule might bind to a biological receptor. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. ohio-state.edursc.org It is the standard method for calculating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. scirp.orgnih.gov

By applying TD-DFT to the optimized ground-state geometry of this compound, one can predict its electronic transitions. The calculation yields key information such as excitation energies (the energy required to promote an electron to a higher energy orbital), oscillator strengths (related to the intensity of the absorption peak), and the nature of the transitions (e.g., π → π* or n → π*). researchgate.net This allows for a theoretical prediction and interpretation of the experimental UV-Vis spectrum.

Table 3: Predicted Major Electronic Transitions for this compound via TD-DFT (Note: This table is illustrative. The values are typical for benzamide-type chromophores and are not from a specific calculation on this compound.)

| Transition | Wavelength (λ) (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~280 nm | Low | n → π* |

| S₀ → S₂ | ~240 nm | High | π → π* |

| S₀ → S₃ | ~210 nm | Medium | π → π* |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its vibrations, rotations, and conformational changes at a given temperature.

For this compound, an MD simulation would reveal its conformational landscape—the collection of all accessible shapes and the relative energies and probabilities of each. researchgate.nettandfonline.com This is particularly important for understanding the flexibility of the N-propyl group and the rotational barrier around the amide bond. The results can provide insights into how the molecule might adapt its shape upon interacting with other molecules, such as a solvent or a protein binding site.

Molecular Docking Studies for Binding Interaction Predictions

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, typically a protein. umpr.ac.idwalshmedicalmedia.com This method is central to structure-based drug design. mdpi.comnih.gov The process involves placing the ligand in various orientations and conformations within the protein's binding site and calculating a "docking score," which estimates the binding affinity. researchgate.net

If this compound were being investigated for potential biological activity, molecular docking would be a critical step. tandfonline.com A specific protein target would be chosen, and docking simulations would predict the most likely binding pose of the molecule. The analysis of the docked complex would reveal key interactions, such as:

Hydrogen bonds: For example, between the amide group of the ligand and polar residues in the protein.

Hydrophobic interactions: Between the tolyl group of the ligand and nonpolar residues.

π-π stacking: Involving the aromatic ring.

These predictions provide a hypothesis for the molecule's mechanism of action at the atomic level and can guide the design of more potent analogues.

Table 4: Illustrative Molecular Docking Results for a Hypothetical Target (Note: This table is a generic example of docking output. A real study would require a specific protein target (PDB ID) and docking software.)

| Parameter | Value | Details |

|---|---|---|

| Protein Target | Hypothetical Kinase (e.g., PDB: XXXX) | A protein target relevant to a specific disease area. |

| Docking Score | -8.5 kcal/mol | A lower score typically indicates a stronger predicted binding affinity. |

| Hydrogen Bonds | 2 | e.g., Amide N-H with backbone C=O of GLU 152; Carbonyl C=O with side chain of LYS 88. |

| Hydrophobic Interactions | 4 | e.g., Methyl group with VAL 70; Propyl chain with LEU 140. |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together. The analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface itself is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules.

By mapping various properties onto this surface, one can gain insights into the nature and strength of intermolecular contacts. Key properties mapped include:

dnorm : A normalized contact distance, which is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface). The dnorm surface highlights regions of significant intermolecular contact. Negative dnorm values, typically colored red, indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds. White areas represent contacts around the van der Waals separation, while blue areas indicate longer contacts.

Shape Index and Curvedness : These properties provide information about the shape of the surface, helping to identify complementary hollows and bumps where molecules fit together, which is characteristic of π-π stacking interactions.

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts in the crystal. This plot is a histogram of di versus de, where the color indicates the relative frequency of occurrence of each contact type. Specific interactions have characteristic appearances on the fingerprint plot, allowing for their identification and quantification.

Disclaimer: As of the latest literature search, a definitive crystal structure for this compound has not been publicly reported. Therefore, the following analysis is a theoretical exploration based on its known molecular structure and is supported by findings from published studies on analogous benzamide derivatives. The quantitative data presented is illustrative to demonstrate the type of results a Hirshfeld analysis would yield.

For a hypothetical crystal of this compound, the primary intermolecular interactions governing the crystal packing would be driven by the functional groups present: the amide (–CONH–), the aromatic ring, and the aliphatic methyl and propyl groups.

The most significant interaction would be the N–H···O hydrogen bonds formed between the amide groups of adjacent molecules. This is a common and dominant motif in the crystal structures of primary and secondary amides, often leading to the formation of chains or dimers. On a dnorm map, these would appear as distinct, intense red spots corresponding to the hydrogen bond donor (N-H) and acceptor (C=O) sites.

Other important interactions would include:

C–H···O contacts : Weak hydrogen bonds can form between carbon atoms of the aromatic ring or the alkyl chains and the carbonyl oxygen.

C–H···π interactions : The hydrogen atoms of the methyl or propyl groups can interact with the π-system of the aromatic ring of a neighboring molecule.

H···H contacts : These represent non-specific van der Waals forces and typically account for the largest portion of the Hirshfeld surface area due to the abundance of hydrogen atoms on the molecular periphery.

The 2D fingerprint plot for this compound would be expected to show distinct features corresponding to these interactions. The N–H···O hydrogen bonds would appear as a pair of sharp, well-defined "spikes" at the bottom of the plot. The more diffuse C–H···O and C–H···π interactions would be visible as "wings" on the sides of the plot. The large, centrally located region would correspond to the numerous H···H contacts.

Illustrative Data Table of Intermolecular Contacts for this compound

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | ~ 45 - 55% | Represents the most significant contribution, corresponding to van der Waals forces. |

| C···H / H···C | ~ 20 - 30% | Includes C–H···π interactions and general van der Waals contacts. |

| O···H / H···O | ~ 15 - 25% | Primarily represents the strong N–H···O hydrogen bonds and weaker C–H···O interactions. |

| N···H / H···N | ~ 1 - 5% | Minor contacts involving the amide nitrogen. |

| C···C | ~ 1 - 3% | Indicates potential π-π stacking interactions between aromatic rings. |

This quantitative analysis underscores the importance of hydrogen bonding in directing the crystal packing of this compound, while also highlighting the substantial role of weaker, non-specific van der Waals forces in achieving a stable, close-packed structure.

Applications of 3 Methyl N Propylbenzamide As a Synthetic Intermediate and Research Probe

Strategic Building Block in Organic Synthesis

3-methyl-N-propylbenzamide serves as a strategic building block in organic synthesis primarily due to the directing ability of its N-propylbenzamide group. This group can guide metal catalysts to activate the otherwise inert C-H bonds at the ortho position of the aromatic ring. This process, known as directed ortho-metalation or C-H activation, allows for the selective introduction of various functional groups at a specific position, thereby facilitating the construction of complex molecular architectures with high regioselectivity. The presence of the methyl group at the meta position also influences the electronic and steric properties of the molecule, which can be exploited in various synthetic transformations.

Precursor for Complex Organic Molecule Synthesis

The ability to selectively functionalize the ortho position of this compound makes it an excellent starting material for the synthesis of a variety of complex organic molecules.

A notable application of this compound is in the synthesis of fluorenones, a class of polycyclic aromatic compounds with important applications in materials science and medicinal chemistry. A one-pot, two-step process has been developed that begins with the palladium-catalyzed ortho-arylation of this compound. researchgate.net In this step, the N-propylamide group directs the palladium catalyst to activate the C-H bond at the ortho position, which then couples with an aryl iodide. The resulting ortho-arylated N-propylbenzamide intermediate is then treated with trifluoroacetic anhydride, which promotes an intramolecular acylation reaction to form the fluorenone core. researchgate.net For instance, the reaction of this compound with 4-(trifluoromethyl)iodobenzene, followed by cyclization, yields the corresponding fluorenone derivative in 79% yield. researchgate.net

| Starting Material | Arylating Agent | Catalyst | Cyclizing Agent | Product | Yield |

|---|---|---|---|---|---|

| This compound | 4-(trifluoromethyl)iodobenzene | Pd(OAc)₂ | Trifluoroacetic anhydride | Fluorenone derivative | 79% |

The ortho-arylated intermediates derived from this compound can also serve as precursors for the synthesis of cyano-substituted biaryls. While the direct conversion of the N-propylamide group to a nitrile can be challenging, a related N-cyclohexylbenzamide has been shown to undergo efficient dehydration to the corresponding benzonitrile (B105546) upon treatment with trifluoroacetic anhydride. researchgate.net This suggests a viable synthetic route where this compound could be first arylated at the ortho position, followed by a modification of the amide group to facilitate its conversion to a cyano group, thus yielding a cyano-substituted biaryl. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules. researchgate.net

The benzamide (B126) functionality in this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles, such as isoquinolones and quinazolinones, which are prevalent scaffolds in many biologically active compounds.

Rhodium-catalyzed C-H activation of benzamides and their subsequent annulation with alkynes is a powerful method for the synthesis of isoquinolones. nih.govnih.gov This reaction is proposed to proceed through the formation of a rhodacycle intermediate via ortho C-H/N-H activation, which then undergoes alkyne insertion to form the isoquinolone product. nih.gov The reaction tolerates a wide range of substituents on the benzamide and the alkyne, suggesting that this compound could be a viable substrate for this transformation, leading to the formation of substituted isoquinolones.

Similarly, palladium-catalyzed reactions of benzamides are employed in the synthesis of quinazolinones. For example, o-nitrobenzamides can be reacted with alcohols in a palladium-catalyzed cascade reaction to yield 2-substituted quinazolinones. nih.gov Another approach involves the palladium-catalyzed N-arylation of amidines followed by a one-pot cyclization with an aldehyde to form quinazolines. mit.edu These methodologies highlight the potential of utilizing the benzamide moiety of this compound as a handle for the construction of such heterocyclic systems.

Contributions to Functional Material Development

The core structure of this compound, particularly after its conversion into more complex architectures like fluorenones and biaryls, has relevance in the development of functional materials. Fluorenone derivatives, for instance, are known for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes due to their unique photophysical properties. By strategically modifying the substitution pattern on the fluorenone scaffold, which can be initiated from this compound, the electronic and optical properties of the resulting materials can be fine-tuned. The synthesis of ortho-functionalized benzamides and their subsequent conversion into complex heterocyclic systems can also lead to the development of novel materials with interesting electronic and photophysical characteristics. acs.org

Facilitation of Novel Synthetic Methodologies Development

This compound and its analogues have played a significant role in the development of novel synthetic methodologies, particularly in the realm of C-H activation. The benzamide group is a robust and effective directing group for transition metal-catalyzed C-H functionalization reactions. researchgate.net The study of the reactivity of substrates like this compound under various catalytic conditions has provided valuable insights into the mechanisms of these reactions and has led to the discovery of new catalysts and reaction conditions with improved efficiency and selectivity. oup.com The successful ortho-arylation of this compound is a testament to the advancements in palladium-catalyzed C-H activation, showcasing the ability to forge new carbon-carbon bonds on unactivated aromatic rings with high precision. researchgate.net The continued exploration of the reactivity of such model substrates is crucial for expanding the toolbox of synthetic organic chemists and enabling the construction of increasingly complex molecules. acs.org

Utility of this compound in Fundamental Chemical Reaction Mechanism Research

Currently, there is a notable absence of dedicated scholarly research focusing on the specific application of this compound as a synthetic intermediate or a specialized research probe in fundamental chemical reaction mechanism studies. A thorough review of scientific literature does not yield specific examples or detailed research findings where this particular compound is utilized to elucidate reaction pathways, kinetics, or the influence of its structural features—namely the meta-methyl group on the benzoyl ring and the N-propyl group—on the mechanisms of chemical transformations.

While the broader class of N-alkylbenzamides is utilized in various mechanistic investigations, such as studies on metallaphotoredox-catalyzed α-arylation, specific data and detailed analyses pertaining to this compound are not available. Research into the hydrolysis of other substituted benzamides, for instance, often involves comparative kinetic studies to understand steric and electronic effects, but this compound has not been a specific subject of these published studies.

Consequently, there are no detailed research findings, kinetic data, or mechanistic insights directly attributable to the use of this compound as a probe. The scientific community has yet to publish research that leverages its unique substitution pattern for the systematic study of reaction mechanisms. Therefore, data tables illustrating its role in such research cannot be compiled at this time.

Q & A

Q. What are the standard synthetic routes for 3-methyl-N-propylbenzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 3-methylbenzoic acid derivatives with propylamine via amide bond formation. Reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used with a base such as triethylamine (NEt₃) in polar aprotic solvents (e.g., acetonitrile) to activate the carboxyl group . Optimization focuses on temperature (room temperature to 80°C), solvent choice (DMF, DCM), and stoichiometric ratios to maximize yield (>75%) and purity (>95%). Monitoring via TLC or HPLC ensures reaction completion .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the amide bond and substituent positions. Mass spectrometry (MS) confirms molecular weight ([M+H]+ expected for C₁₁H₁₅NO). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while Fourier-transform infrared spectroscopy (FTIR) identifies characteristic amide C=O stretches (~1650 cm⁻¹) . X-ray crystallography, though less common, resolves crystal packing and hydrogen-bonding patterns in advanced studies .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

Accelerated stability studies involve exposing the compound to stressors:

- Thermal : 40–60°C for 4 weeks.

- Humidity : 75% relative humidity.

- Light : UV/visible light exposure (ICH Q1B guidelines). Post-stress analysis via HPLC quantifies degradation products. For long-term stability, store at –20°C in inert atmospheres (argon) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies often arise from structural analogs (e.g., chloro or methoxy substituents) or assay variability. To address this:

- Perform structure-activity relationship (SAR) studies using a library of derivatives with controlled substituents .

- Validate bioassays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines or in vivo models .

- Use molecular docking to predict binding affinities to target proteins (e.g., kinases, GPCRs) and correlate with experimental data .

Q. What experimental strategies can elucidate the mechanism of action of this compound in pharmacological contexts?

- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .

- Pathway Analysis : Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling of treated cells identifies dysregulated pathways .

- Pharmacokinetics : Radiolabeled analogs (³H or ¹⁴C) track absorption, distribution, and metabolism in rodent models .

Q. How can reaction yields be improved in large-scale synthesis of this compound derivatives?

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce byproducts .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, improving reproducibility and scalability .

- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (cyclopentyl methyl ether) and use microwave-assisted synthesis to cut reaction times .

Q. What advanced structural characterization methods are used to resolve ambiguities in this compound analogs?

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O bonds) in crystal structures .

- Dynamic NMR : Detects conformational changes in solution (e.g., amide bond rotation barriers) .

- Solid-State NMR : Probes polymorphic forms critical for drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.